4-methyl-N-propylbenzamide

Description

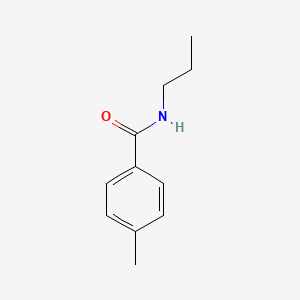

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-8-12-11(13)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKGGTFUDJLKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393935 | |

| Record name | 4-methyl-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39887-40-6 | |

| Record name | 4-Methyl-N-propylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39887-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 Methyl N Propylbenzamide

Conventional Amidation Pathways for Benzamide (B126) Formation

Conventional methods for the formation of the amide bond in benzamides like 4-methyl-N-propylbenzamide typically involve the reaction of a carboxylic acid with an amine. These methods can be broadly categorized into direct amidation and pathways involving the activation of the carboxylic acid.

Direct Amidation Reactions of Benzoic Acids and Amines

Direct amidation is the simplest approach, involving the condensation of a carboxylic acid and an amine with the removal of water. For the synthesis of this compound, this would involve heating 4-methylbenzoic acid with n-propylamine. However, this method often requires high temperatures (typically above 160-180 °C) and long reaction times to drive the equilibrium towards the product by removing water. A common technique to facilitate water removal is azeotropic distillation using a Dean-Stark apparatus. The high temperatures can limit the functional group tolerance of the reaction. To circumvent these harsh conditions, catalysts can be employed. Boric acid is a simple and effective catalyst for direct amidation, potentially proceeding through the formation of a more reactive mixed anhydride (B1165640) intermediate. sciepub.com

Activated Carboxylic Acid Derivative Coupling Strategies

To achieve milder reaction conditions and higher yields, carboxylic acids are often converted into more reactive derivatives. A classic and widely used approach is the conversion of the carboxylic acid to an acyl chloride. In the synthesis of this compound, 4-methylbenzoic acid would first be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 4-methylbenzoyl chloride. This highly reactive acyl chloride is then treated with n-propylamine, usually in the presence of a base to neutralize the HCl byproduct, to yield the desired amide. This is a robust and high-yielding method, often used in industrial settings. researchgate.net

Another strategy involves the use of coupling reagents that activate the carboxylic acid in situ. A vast array of such reagents has been developed, particularly for peptide synthesis, where mild conditions are crucial to prevent racemization. These reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to form highly reactive activated esters. uniurb.it For the synthesis of this compound, this would involve mixing 4-methylbenzoic acid, n-propylamine, a coupling reagent, and an additive in a suitable solvent at or below room temperature. The choice of coupling reagent and conditions can be optimized to maximize yield and purity. luxembourg-bio.com

| Coupling Reagent | Additive | Typical Solvent | Typical Yield (%) | Reference |

| DCC | HOBt | Dichloromethane (B109758) | 85-95 | uniurb.it |

| EDC | HOBt | Dichloromethane/DMF | 80-98 | google.com |

| HATU | DIPEA | DMF | 90-99 | uniurb.it |

| T3P | Pyridine | Ethyl Acetate | 85-97 | luxembourg-bio.com |

| CDI | None | THF | 90-95 | medigraphic.com |

One-Pot Synthesis Approaches

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time and resources. For the synthesis of this compound, a one-pot procedure could involve the in situ activation of 4-methylbenzoic acid followed by the immediate addition of n-propylamine. For instance, the reaction of 4-methylbenzoic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) forms a reactive acylimidazole intermediate. Subsequent addition of n-propylamine to the same reaction vessel would then yield this compound in high yield. medigraphic.com Another one-pot method involves the use of thionyl chloride to generate the acyl chloride, followed by the addition of the amine without isolating the intermediate. researchgate.net

Catalytic Approaches in Amide Synthesis Featuring Benzamide Scaffolds

In the quest for more sustainable and efficient synthetic methods, catalytic approaches to amide bond formation have gained significant attention. These methods avoid the use of stoichiometric activating agents, thereby reducing waste.

Transition Metal-Catalyzed Amidation Protocols

Transition metals have been shown to catalyze the formation of amides through various mechanisms. One approach is the reductive amination of carboxylic acids. For example, a zinc acetate/phenylsilane system can be used for a two-step, one-pot reaction involving a silane-mediated amidation followed by a zinc-catalyzed amide reduction to form a tertiary amine, but the initial amidation step is relevant. nih.gov While less common for direct amidation, transition metal catalysts can be employed in coupling reactions. For instance, nickel-catalyzed methods have been developed for the direct conversion of esters to amides. nih.gov This could be a potential route to this compound starting from methyl 4-methylbenzoate and n-propylamine. Rhodium and iridium catalysts have also been explored for C-H amination reactions, which could offer alternative synthetic disconnections. ibs.re.kr

| Catalyst | Ligand | Reductant/Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ni(glyme)Cl₂ | 1,10-phenanthroline | Zn, TMSCl | NMP | 120 | 94 (for N-phenyl benzoate) | nih.gov |

| Cu₂(BDC)₂DABCO | None | NCS, TBHP | Acetonitrile | 65 | 85-95 (for various benzamides) | nih.gov |

| Fe³⁺-montmorillonite | None | None | Solvent-free | 140 | 80-95 | google.com |

Organocatalytic Methods for Benzamide Formation

Organocatalysis offers an attractive metal-free alternative for amide synthesis. Boronic acids, for example, have been demonstrated to be effective catalysts for the direct amidation of carboxylic acids and amines, likely proceeding through the formation of an acyloxyboron intermediate. asianpubs.orgresearchgate.net This method is appealing due to the low toxicity and ready availability of many boronic acid catalysts. For the synthesis of this compound, 4-methylbenzoic acid and n-propylamine could be refluxed in a solvent like toluene (B28343) with a catalytic amount of a suitable boronic acid, with continuous removal of water. sciepub.com The efficiency of these reactions can be influenced by the nature of the boronic acid catalyst and the reaction conditions. orgsyn.org Other organocatalytic systems, such as those based on 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been investigated for the amidation of esters, which could be applied to the synthesis of this compound from an ester of 4-methylbenzoic acid. nih.gov

| Organocatalyst | Co-catalyst/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylboronic Acid | None (azeotropic removal of water) | Toluene | Reflux | 89-95 | sciepub.com |

| TBD | None | None (for ester amidation) | Varies | High | nih.gov |

| DBU | None | None (for ester amidation) | Varies | High | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Designs for Benzamides

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. chemmethod.comchemmethod.com Key principles applicable to benzamide synthesis include maximizing atom economy, using safer solvents (or eliminating them entirely), improving energy efficiency, and employing catalytic reagents over stoichiometric ones. acs.org For the synthesis of this compound, this translates to favoring direct condensation methods of 4-methylbenzoic acid and n-propylamine, which are inherently more atom-economical than routes requiring pre-activation of the carboxylic acid.

A significant advancement in green amide synthesis is the development of solvent-free, or dry media, reaction conditions. researchgate.netyoutube.com These methods not only reduce environmental impact by eliminating volatile organic solvents but can also lead to higher reaction rates and simpler product isolation. nih.gov One approach involves the direct heating of a triturated mixture of the carboxylic acid and an amine source, sometimes with a catalyst like boric acid. researchgate.net

For this compound, a solvent-free procedure could involve reacting 4-methylbenzoic acid and n-propylamine with a methoxysilane (B1618054) coupling agent, which has been shown to produce various amides in good to excellent yields without the need for solvents or the exclusion of air and moisture. rsc.org The byproducts of such reactions are typically silanols, which are generally less hazardous than the waste generated from traditional coupling agents.

Table 1: Comparison of Yields for Solvent-Free Amidation of Benzoic Acid with Various Amines and Silane Coupling Agents

| Amine Reactant | Coupling Agent 1 Yield (%) | Coupling Agent 2 Yield (%) | Coupling Agent 3 Yield (%) |

| Benzylamine | 95 | 86 | 95 |

| Aniline | 66 | 74 | 94 |

| n-Propylamine | 81 | 54 | 82 |

| Piperidine | 66 | 57 | 83 |

| Benzamide | No Product | No Product | No Product |

Data adapted from a study on solvent-free amidation using various methoxysilanes as coupling agents. rsc.org This table illustrates the feasibility of using such methods for the synthesis of N-alkylbenzamides like this compound.

Mechanochemistry , which uses mechanical energy from grinding or milling to induce chemical reactions, is an emerging green technique that often proceeds without solvents and at room temperature. nih.gov Ball milling has been successfully applied to the synthesis of various N-aryl and primary amides, offering rapid reaction times and high yields. nih.govresearchgate.nethw.ac.uk This method could be adapted for this compound by milling 4-methylbenzoic acid (or an ester derivative) with n-propylamine in the presence of a suitable catalyst or coupling agent. The high reagent concentration and absence of solvent can lead to different reactivity and selectivity compared to solution-based methods. nih.gov

Ultrasonic-assisted synthesis is another energy-efficient technique that can accelerate reaction rates and improve yields in amide synthesis. orgchemres.orgresearchgate.net Ultrasound irradiation promotes the direct condensation of carboxylic acids and amines, often under mild, ambient conditions. researchgate.netorgchemres.org A study demonstrated that various benzamides could be prepared in high yields with significantly reduced reaction times (e.g., from 24 hours to under 2.5 hours) using ultrasound compared to conventional stirring. orgchemres.org Applying this to the synthesis of this compound would involve sonicating a mixture of 4-methylbenzoic acid and n-propylamine, potentially with a reusable solid acid catalyst, offering a rapid and eco-friendly process. researchgate.net

Table 2: Effect of Ultrasound on Amide Synthesis from Benzoic Acid

| Reaction Conditions | Time (min) | Yield (%) |

| Magnetic Stirring (Silent) | 1440 | 80 |

| Ultrasound Irradiation | 135 | 88 |

Data adapted from a comparative study on the synthesis of an aryl amide. orgchemres.org The results highlight the significant rate enhancement and yield improvement provided by ultrasonic irradiation.

Isotopic Labeling Strategies for Mechanistic Elucidation of Benzamide Syntheses

Isotopic labeling is a powerful tool for tracking the journey of atoms through a chemical reaction, providing invaluable insights into reaction mechanisms. ias.ac.inwikipedia.org By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C, ¹⁵N, or ¹⁸O), its final position in the product can be determined using techniques like mass spectrometry or NMR spectroscopy. wikipedia.orgresearchgate.net

For the synthesis of this compound, isotopic labeling can clarify the mechanism of amide bond formation. For example, to confirm the source of the carbonyl oxygen in the final amide product during a direct amidation reaction, one could use ¹⁸O-labeled 4-methylbenzoic acid (4-methylbenzoyl-¹⁸O₂-acid).

If the reaction proceeds via direct condensation, the ¹⁸O label is expected to be incorporated into the carbonyl group of the resulting this compound. The detection of this mass shift in the product would confirm that the oxygen atom originates from the carboxylic acid and not from other potential sources like water or a catalyst. researchgate.netnih.gov Similarly, using ¹⁵N-labeled n-propylamine would confirm the origin of the amide nitrogen. These studies are crucial for optimizing reaction conditions and designing more efficient catalysts, as a detailed mechanistic understanding allows for a more targeted approach to process development. ias.ac.innih.gov

Structural Elucidation and Conformational Analysis of 4 Methyl N Propylbenzamide and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in a molecule. For 4-methyl-N-propylbenzamide, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H proton, and the protons of the N-propyl and 4-methyl groups.

The aromatic region would likely show two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the carbonyl group (H-2 and H-6) would be deshielded and appear at a higher chemical shift compared to the protons meta to the carbonyl group (H-3 and H-5). The methyl group at the 4-position would appear as a singlet in the upfield region.

The N-propyl group would give rise to three distinct signals: a triplet for the terminal methyl group (CH₃), a sextet (or multiplet) for the central methylene (B1212753) group (CH₂), and a triplet for the methylene group attached to the nitrogen atom (N-CH₂). The N-H proton of the secondary amide would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Based on data from analogous compounds such as N-propylbenzamide and N-benzyl-4-methylbenzamide, the predicted ¹H NMR chemical shifts for this compound in a solvent like CDCl₃ are presented in Table 1. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (ortho to C=O) | ~7.7 | d | ~8.0 |

| Ar-H (meta to C=O) | ~7.2 | d | ~8.0 |

| N-H | ~6.1-6.5 | br s | - |

| N-CH₂ | ~3.4 | t | ~7.0 |

| CH₂ (middle) | ~1.6 | sextet | ~7.0 |

| CH₃ (terminal) | ~0.9 | t | ~7.0 |

| Ar-CH₃ | ~2.4 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is expected to be the most deshielded, appearing at the lowest field. The aromatic carbons will have chemical shifts in the typical aromatic region (around 120-140 ppm), with the carbon attached to the carbonyl group (C-1) and the carbon bearing the methyl group (C-4) showing distinct shifts from the other aromatic carbons. The carbons of the N-propyl group and the 4-methyl group will appear in the upfield aliphatic region.

A predicted ¹³C NMR data set for this compound, based on general knowledge of amide and substituted benzene chemical shifts, is provided in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~168 |

| Ar-C (ipso to C=O) | ~135 |

| Ar-C (ipso to CH₃) | ~142 |

| Ar-C (ortho to C=O) | ~127 |

| Ar-C (meta to C=O) | ~129 |

| N-CH₂ | ~42 |

| CH₂ (middle) | ~23 |

| CH₃ (terminal) | ~11 |

| Ar-CH₃ | ~21 |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms in a molecule, which is crucial for unambiguous structural assignment, especially in complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network between protons. For this compound, cross-peaks would be expected between the adjacent protons of the N-propyl chain (N-CH₂ with the middle CH₂, and the middle CH₂ with the terminal CH₃). Cross-peaks would also be observed between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations would be expected between the N-CH₂ protons and the carbonyl carbon, as well as the ipso-aromatic carbon. The protons of the 4-methyl group would show a correlation to the C-4 of the aromatic ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Amide Bond Vibrational Modes

Infrared (IR) spectroscopy is particularly sensitive to the vibrations of polar bonds, making it an excellent tool for characterizing the amide functional group in this compound. The key vibrational modes for a secondary amide are the N-H stretch, the C=O stretch (Amide I band), and the N-H bend coupled with the C-N stretch (Amide II band).

N-H Stretching: A sharp absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration. The exact position can be influenced by hydrogen bonding.

Amide I Band (C=O Stretching): A strong absorption band, typically between 1630 and 1680 cm⁻¹, is characteristic of the carbonyl stretching vibration of the amide. This is one of the most intense bands in the IR spectrum of an amide.

Amide II Band (N-H Bending and C-N Stretching): This band, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations, is typically found in the range of 1510-1570 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3350 | Medium-Strong |

| C-H Stretch (Aromatic) | ~3030 | Medium |

| C-H Stretch (Aliphatic) | ~2850-2960 | Medium |

| Amide I (C=O Stretch) | ~1640 | Strong |

| Amide II (N-H Bend, C-N Stretch) | ~1540 | Strong |

| C=C Stretch (Aromatic) | ~1600, ~1480 | Medium |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy, which detects the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a unique "molecular fingerprint."

Key features in the Raman spectrum would include:

Strong bands for the aromatic ring stretching vibrations.

Characteristic bands for the C-H stretching and bending modes of the methyl and propyl groups.

The amide I band is also typically observed in the Raman spectrum, although its intensity can vary.

The C-N stretching vibration of the amide group.

A detailed analysis of both the IR and Raman spectra would provide a comprehensive picture of the vibrational modes of this compound, confirming the presence of the key functional groups and providing insights into the molecular structure.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a cornerstone technique for the verification of the molecular weight and the elucidation of the fragmentation patterns of this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

While specific High-Resolution Mass Spectrometry (HRMS) data for this compound is not extensively detailed in publicly available research, the theoretical exact mass can be calculated to confirm its elemental composition. The molecular formula for this compound is C₁₁H₁₅NO. nih.gov The expected monoisotopic mass would be calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O). This high-resolution data is critical for unambiguously confirming the elemental formula of the compound and distinguishing it from isomers.

Tandem Mass Spectrometry for Structural Fragments

Tandem mass spectrometry (MS/MS) provides in-depth structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. For N-alkylbenzamides, fragmentation generally occurs at the amide bond and along the alkyl chain. libretexts.orgwikipedia.org In the case of this compound, the molecular ion (M+) would have a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Common fragmentation pathways for benzamides involve cleavage of the N-C bond of the propyl group and cleavage of the amide C-N bond. libretexts.orgresearchgate.net General fragmentation patterns for amides often involve alpha-cleavage and McLafferty rearrangement. libretexts.orgmiamioh.edu Based on general principles of mass spectrometry, the fragmentation of this compound is expected to produce characteristic ions. The cleavage of the bond between the carbonyl group and the nitrogen atom would likely result in the formation of a 4-methylbenzoyl cation. Additionally, fragmentation of the N-propyl chain is anticipated.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Dihedral Angles

A single-crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and dihedral angles within the this compound molecule. nih.gov For instance, the C-N and C=O bond lengths of the amide group, the geometry of the benzene ring, and the conformation of the N-propyl group would be determined. In related benzamide (B126) structures, the amide group often exhibits planarity. nih.govnih.gov The dihedral angle between the plane of the benzene ring and the amide plane is a key conformational parameter.

Analysis of Hydrogen Bonding Networks and Crystal Packing

In the crystalline state, benzamide derivatives frequently form extensive hydrogen bonding networks. nih.govnih.govmdpi.comacs.orgacs.org For this compound, the N-H group of the amide acts as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. It is anticipated that intermolecular N-H···O=C hydrogen bonds would be a dominant feature in the crystal packing, potentially forming chains or dimeric motifs. nih.govnih.gov These interactions play a crucial role in stabilizing the crystal lattice. The specific arrangement of molecules in the crystal, or crystal packing, would be dictated by these hydrogen bonds and other weaker intermolecular forces.

Conformational Preferences in the Crystalline State

The solid-state conformation of this compound would be revealed through X-ray crystallography. lumenlearning.comchemistrysteps.comlibretexts.org Key conformational features include the orientation of the N-propyl group relative to the benzamide core and the rotational position of the 4-methylphenyl group. lumenlearning.comchemistrysteps.com In similar N-alkylated benzamides, the alkyl chain can adopt various conformations, such as extended (anti) or folded (gauche) arrangements, to optimize packing efficiency and hydrogen bonding in the crystal. nih.govlumenlearning.com The planarity of the amide group and its orientation relative to the aromatic ring are also significant conformational aspects. nih.gov

Stereochemical Investigations via Spectroscopic Methods for Chiral Benzamide Derivatives

The determination of stereochemistry in chiral molecules is a critical aspect of chemical analysis, particularly in fields such as pharmaceuticals and materials science, where the three-dimensional arrangement of atoms can dictate biological activity or material properties. For chiral derivatives of this compound, where chirality is typically introduced through a chiral substituent on the nitrogen atom or elsewhere on the molecule, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are indispensable tools for elucidating their stereochemical features. These techniques provide detailed information on the absolute configuration and conformational preferences of the molecules.

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint that is highly sensitive to the molecule's stereochemistry. Enantiomers of a chiral compound will produce mirror-image CD spectra, allowing for their differentiation. The sign and magnitude of the Cotton effects can be empirically correlated with the absolute configuration of stereogenic centers, often aided by computational modeling. For chiral benzamides, the aromatic chromophore plays a crucial role in the CD spectrum, and its electronic transitions are perturbed by the chiral environment, giving rise to characteristic CD signals. The exciton (B1674681) chirality method, which analyzes the coupling of two or more chromophores within a molecule, can also be a powerful tool for determining the absolute configuration of derivatives containing multiple aromatic rings.

Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone technique for stereochemical analysis. While standard NMR spectra of enantiomers are identical, the presence of a chiral environment, such as a chiral solvent or a chiral solvating agent, can induce diastereomeric interactions that lead to the differentiation of signals for the two enantiomers. This allows for the determination of enantiomeric purity. More detailed structural information can be obtained by analyzing the NMR spectra of diastereomers. Diastereomers, by definition, have different physical properties and thus exhibit distinct NMR spectra. For chiral derivatives of this compound, the formation of diastereomers, for instance, by reacting 4-methylbenzoyl chloride with a chiral amine containing a propyl group, allows for the use of NMR to probe their stereochemistry. Differences in the chemical shifts (δ) and coupling constants (J) of specific protons and carbons in the diastereomers can be correlated with their relative stereochemistry and conformational preferences in solution.

Detailed research findings on chiral derivatives of 4-methylbenzamide (B193301) provide concrete examples of the application of these spectroscopic methods. For instance, the ¹H and ¹³C NMR spectra of N-substituted-4-methylbenzamides reveal distinct signals that can be assigned to the different stereoisomers.

Detailed Research Findings:

| Proton | Diastereomer A (δ, ppm) | Diastereomer B (δ, ppm) |

|---|---|---|

| Ar-H (ortho to C=O) | 7.65 (d, J = 8.0 Hz, 2H) | 7.68 (d, J = 8.1 Hz, 2H) |

| Ar-H (meta to C=O) | 7.25 (d, J = 8.0 Hz, 2H) | 7.28 (d, J = 8.1 Hz, 2H) |

| N-H | 6.20 (br s, 1H) | 6.25 (br s, 1H) |

| CH₃ (Aromatic) | 2.41 (s, 3H) | 2.43 (s, 3H) |

| N-CH (Alkyl) | 4.50 (m, 1H) | 4.58 (m, 1H) |

| Alkyl Protons | 1.50-1.80 (m) | 1.55-1.85 (m) |

| Carbon | Diastereomer A (δ, ppm) | Diastereomer B (δ, ppm) |

|---|---|---|

| C=O | 167.5 | 167.8 |

| Ar-C (ipso to C=O) | 132.0 | 132.3 |

| Ar-C (para to C=O) | 142.0 | 142.2 |

| Ar-CH (ortho to C=O) | 129.3 | 129.5 |

| Ar-CH (meta to C=O) | 126.8 | 127.0 |

| CH₃ (Aromatic) | 21.5 | 21.6 |

| N-CH (Alkyl) | 48.5 | 49.0 |

| Alkyl Carbons | Various signals | Various signals |

The subtle but measurable differences in the chemical shifts of the aromatic and alkyl protons and carbons between Diastereomer A and Diastereomer B arise from the different spatial arrangements of the atoms in the two molecules. These differences can be used to quantify the diastereomeric ratio in a mixture and, with appropriate reference compounds, to assign the relative stereochemistry.

Chemical Reactivity and Mechanistic Investigations of 4 Methyl N Propylbenzamide

Hydrolytic Stability and Reaction Kinetics of the Amide Bond

The amide bond is famously robust, and its hydrolysis typically requires forcing conditions such as the presence of strong acids or bases and elevated temperatures. The stability of the amide bond in 4-methyl-N-propylbenzamide is a result of the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double bond character to the C-N bond.

The mechanism of acid-catalyzed amide hydrolysis can be complex and dependent on the acid concentration. In relatively dilute acid, the reaction often proceeds through a tetrahedral intermediate formed by the addition of water to the protonated amide. However, in strongly acidic media, the mechanism can shift. libretexts.org

Table 1: General Mechanism for Acid-Catalyzed Hydrolysis of this compound

| Step | Description |

|---|---|

| 1 | Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). |

| 2 | Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate. |

| 3 | Proton transfer from the attacking water molecule to the nitrogen atom. |

| 4 | Elimination of the protonated amine (propylamine) as the leaving group, reforming the carbonyl group. |

| 5 | Deprotonation of the carbonyl oxygen to yield 4-methylbenzoic acid and the propylammonium ion. |

In the presence of a strong base, such as hydroxide (B78521) ions, the hydrolysis of this compound proceeds through the nucleophilic attack of the hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the propylamide anion as the leaving group. The propylamide anion is a strong base and will readily deprotonate the newly formed 4-methylbenzoic acid in an irreversible step, driving the reaction to completion. The final products are the salt of 4-methylbenzoic acid and propylamine.

The base-catalyzed hydrolysis of amides is generally a slow process due to the poor leaving group ability of the amide anion. Vigorous conditions, such as high concentrations of a strong base and elevated temperatures, are typically required. arkat-usa.org Studies on the alkaline hydrolysis of various secondary and tertiary amides have shown that the reaction can be facilitated in non-aqueous conditions using NaOH in a mixture of methanol (B129727) and a non-polar solvent like dichloromethane (B109758) or dioxane. arkat-usa.orgresearchgate.net The rate of hydrolysis is influenced by both steric and electronic factors. mdpi.com

Table 2: General Mechanism for Base-Catalyzed Hydrolysis of this compound

| Step | Description |

|---|---|

| 1 | Nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. |

| 2 | Elimination of the propylamide anion (⁻NHCH₂CH₂CH₃) as the leaving group. This is typically the rate-determining step. |

| 3 | Acid-base reaction where the strongly basic propylamide anion deprotonates the carboxylic acid to form the carboxylate salt and propylamine. |

Electrophilic and Nucleophilic Transformations at the Benzamide (B126) Core

The benzamide core of this compound presents two primary sites for chemical transformations: the aromatic ring and the carbonyl group.

The 4-methylphenyl ring of this compound is susceptible to electrophilic aromatic substitution. The outcome of such reactions is directed by the electronic effects of the two substituents: the methyl group and the N-propylamido group.

The methyl group is an activating, ortho-, para-directing substituent due to its electron-donating inductive effect and hyperconjugation. libretexts.org This increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.

Conversely, the N-propylamido group (-CONHCH₂CH₂CH₃) is generally considered a deactivating, meta-directing group. libretexts.org This is because the carbonyl group is strongly electron-withdrawing through both induction and resonance, pulling electron density away from the ring.

In this compound, these two groups have opposing effects on the regioselectivity of electrophilic substitution. The activating methyl group directs incoming electrophiles to the positions ortho and para to it (positions 2, 6, and 4, with position 4 already being occupied). The deactivating N-propylamido group directs incoming electrophiles to the positions meta to it (positions 3 and 5).

The positions ortho to the methyl group (2 and 6) are also meta to the N-propylamido group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the methyl group and meta to the N-propylamido group (positions 2 and 6) . The strong activating effect of the methyl group generally overrides the deactivating effect of the amido group in directing the substitution. youtube.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent | Reaction Type | Predicted Major Product(s) |

|---|---|---|

| Br₂ / FeBr₃ | Bromination | 2-Bromo-4-methyl-N-propylbenzamide |

| HNO₃ / H₂SO₄ | Nitration | 2-Nitro-4-methyl-N-propylbenzamide |

| SO₃ / H₂SO₄ | Sulfonation | 4-Methyl-N-propyl-2-sulfobenzamide |

| R-Cl / AlCl₃ | Friedel-Crafts Alkylation | 2-Alkyl-4-methyl-N-propylbenzamide |

| R-COCl / AlCl₃ | Friedel-Crafts Acylation | 2-Acyl-4-methyl-N-propylbenzamide |

It is important to note that steric hindrance from the N-propylamido group could potentially influence the ratio of ortho to para (relative to the methyl group) substitution, though in this case, the para position is blocked. libretexts.org

The carbonyl carbon of the amide group in this compound is electrophilic and can be attacked by strong nucleophiles. However, amides are the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution due to the electron-donating resonance effect of the nitrogen atom, which reduces the partial positive charge on the carbonyl carbon.

Strong nucleophiles, such as organolithium reagents or Grignard reagents, can add to the carbonyl group. The initial reaction would be the deprotonation of the N-H proton by the organometallic reagent. An excess of the nucleophile would then be required for addition to the carbonyl carbon to form a tetrahedral intermediate. Subsequent workup would lead to a ketone.

Reduction of the amide can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would reduce the carbonyl group completely to a methylene (B1212753) group (-CH₂-), yielding N-propyl-4-methylbenzylamine.

Recent research has shown that N-alkoxyamides exhibit enhanced reactivity towards nucleophilic addition, allowing for the introduction of two different nucleophiles in a one-pot process to generate a variety of substituted amines. rsc.org While this compound is not an N-alkoxyamide, this highlights an area of ongoing research in amide chemistry.

Regioselective Functionalization of the Aromatic Ring System

Beyond classical electrophilic aromatic substitution, modern synthetic methods allow for more controlled and regioselective functionalization of the aromatic ring. Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of substituted aromatic rings. In this approach, a directing group coordinates to a strong base (typically an organolithium reagent), which then deprotonates a proton at the ortho position.

For this compound, the amide group can potentially act as a directing group for ortho-lithiation. The N-H proton would first be deprotonated by the organolithium reagent, and a second equivalent would then deprotonate one of the ortho positions (positions 3 or 5). Subsequent quenching with an electrophile would introduce a substituent at that position. This would provide a route to 3-substituted-4-methyl-N-propylbenzamides, a regiochemical outcome that is complementary to that of electrophilic aromatic substitution.

The regioselectivity of such reactions can be influenced by a combination of steric and electronic effects, as well as the specific reaction conditions and reagents employed. mdpi.com For instance, in a related system, amide-directed lithiation of N-phenyl-5-propylthiophene-2-carboxamide followed by quenching with DMF resulted in formylation at the 3-position. mdpi.com

N-Substituent Reactivity and Derivatization Studies of this compound

The reactivity of the N-substituent in this compound is a critical aspect of its chemical profile, influencing its potential for further functionalization. Studies have primarily focused on reactions involving the nitrogen atom of the amide linkage, such as acylation and chlorination.

N-Acylation Reactions

The N-acylation of secondary amides like this compound is a challenging transformation. The nitrogen atom in an amide bond is significantly less nucleophilic than in an amine due to the resonance delocalization of its lone pair of electrons with the adjacent carbonyl group. Consequently, direct acylation requires forcing conditions or activation of the amide.

While direct acylation is uncommon, the reaction can be promoted under specific conditions. One general approach involves the deprotonation of the amide N-H bond using a strong base to form an amidate anion, which is a much more potent nucleophile. This anion can then react with a suitable acylating agent, such as an acid chloride or anhydride (B1165640).

Commonly used methods for the acylation of less reactive substrates, which could be adapted for secondary benzamides, include the use of N-acylbenzotriazoles. These reagents have been shown to be effective in acylating a wide range of compounds, including sulfonamides, under basic conditions (e.g., with Sodium Hydride). semanticscholar.org Another general and efficient method for N-acylation of amines utilizes iodine to promote the reaction with acyl chlorides under mild, solvent-free conditions. tandfonline.com While this method is primarily demonstrated for amines, its high reactivity suggests potential applicability for activating less nucleophilic substrates. tandfonline.com

Deprotonation: The secondary amide is treated with a strong base (e.g., NaH) to generate the corresponding amidate.

Nucleophilic Attack: The resulting anion attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acetyl chloride).

Product Formation: The tetrahedral intermediate collapses to form the N-acyl-N-propyl-4-methylbenzamide.

These reactions are not trivial and are often hampered by side reactions or the need for harsh reagents, limiting their synthetic utility compared to the more common acylation of amines. researchgate.net

N-Chlorination Processes and Kinetics

The reaction of secondary benzamides with chlorine is a significant process, leading to the formation of N-chloroamides. These products are of interest due to their reactivity and role in disinfection processes. Kinetic studies on the chlorination of various amides, including the closely related N-propylbenzamide, provide detailed mechanistic insights applicable to this compound. researchgate.netnih.gov

Research indicates that the chlorination of N-propylbenzamide is dominated by the reaction with hypochlorite (B82951) (OCl⁻) rather than molecular chlorine. researchgate.netnih.gov The reaction follows second-order kinetics. The presence of the 4-methyl group on the benzene (B151609) ring in this compound is expected to have a minor electronic influence on the reaction rate compared to the unsubstituted N-propylbenzamide. The second-order rate constants generally decrease as the electron-donating character of the substituents on the amide structure increases. nih.gov

Kinetic data for the chlorination of N-propylbenzamide, a proxy for this compound, has been determined experimentally. researchgate.netnih.gov

| Reactant | Chlorinating Species | pH | Apparent Second-Order Rate Constant (kapp, M-1s-1) | Species-Specific Rate Constant (k, M-1s-1) | Activation Energy (Ea, kJ/mol) |

|---|---|---|---|---|---|

| N-propylbenzamide | Free Chlorine | 8.0 | 0.17 | - | 75 |

| N-propylbenzamide | OCl⁻ | - | - | 0.24 | - |

This table is based on data for N-propylbenzamide as a close structural analog to this compound. researchgate.netnih.gov

The proposed mechanism for chlorination by hypochlorite involves the primary reaction of hydrogen bond formation between the amide hydrogen and the hypochlorite oxygen atom. researchgate.net This is followed by the formation of the N-Cl bond to yield the N-chloroamide product. researchgate.netnih.gov

Transition Metal-Mediated C-H Activation Studies on Benzamides

The amide functional group is a powerful directing group in transition metal-catalyzed C-H activation, enabling the selective functionalization of otherwise inert C-H bonds. uva.nl Benzamides like this compound are excellent substrates for this chemistry, directing the metal catalyst to the ortho positions of the benzene ring. researchgate.net This strategy provides an efficient route to synthesize complex substituted aromatic compounds. nih.govnih.gov

Rhodium(III) and Palladium(II) are the most extensively studied metals for this transformation. The generally accepted mechanism involves the coordination of the amide's carbonyl oxygen to the metal center, followed by the cleavage of the ortho C-H bond to form a stable five-membered cyclometalated intermediate (a rhodacycle or palladacycle). nih.govacs.orgproceedings.science This intermediate then reacts with a variety of coupling partners, leading to the formation of new C-C or C-heteroatom bonds at the ortho position. acs.org

Key Mechanistic Steps:

Coordination: The benzamide coordinates to the metal catalyst (e.g., Rh(III) or Pd(II)).

C-H Activation: The metal center facilitates the cleavage of an ortho C-H bond, often through a concerted metalation-deprotonation pathway, forming a metallacycle. nih.gov

Reaction with Coupling Partner: The metallacycle reacts with a coupling partner, such as an alkyne, alkene, or aryl halide. This step may involve migratory insertion or reductive elimination. acs.orgresearchgate.net

Product Formation and Catalyst Regeneration: The final product is released, and the active catalyst is regenerated to continue the cycle.

Numerous studies have demonstrated the versatility of this approach using various benzamide substrates.

| Catalyst System | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| [Rh(III)] | Alkynes | Isoquinolones | nih.govacs.org |

| [Rh(III)] | Diazo Compounds | Isocoumarins | researchgate.net |

| [Rh(III)] | Methyleneoxetanones | Chain Alkylated Benzamides or 1H-Benzo[c]azepine-1,3(2H)-diones | nih.gov |

| [Pd(II)] | Aryl Iodides | Ortho-Arylated Benzamides (Biphenyl-2-carboxamides) | researchgate.net |

| [Pd(II)] | N-Propargyl Benzamides (intramolecular) | N-Allylbenzamides | nih.gov |

These transition metal-catalyzed reactions are highly regioselective and exhibit broad functional group tolerance, making C-H activation a powerful tool for the late-stage functionalization of complex molecules containing a benzamide moiety. researchgate.netacs.org

Computational Chemistry and Theoretical Modeling of 4 Methyl N Propylbenzamide

Quantum Chemical Calculations of Electronic Scripture and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are employed to find the optimized, lowest-energy geometry of a molecule. nih.govnih.gov For 4-methyl-N-propylbenzamide, DFT methods like B3LYP with a basis set such as 6-311++G(d,p) are used to calculate the most stable three-dimensional arrangement of its atoms. nih.gov

These calculations provide key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For instance, in a related benzamide (B126) derivative, DFT calculations have determined C=O bond lengths to be around 1.22 Å and amide N-H bond lengths to be approximately 1.01 Å. researchgate.net The total energy calculated for the optimized structure corresponds to its most stable state, serving as a baseline for further reactivity and stability analyses. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Benzamide Derivative using DFT This table presents typical data obtained from DFT calculations and does not represent experimentally verified values for this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O | 1.228 |

| C-N (amide) | 1.355 | |

| N-H (amide) | 1.015 | |

| C-C (aromatic) | 1.395 (avg.) | |

| **Bond Angles (°) ** | O=C-N | 122.5 |

| C-N-H | 120.1 | |

| C-C-C (aromatic) | 120.0 (avg.) |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. thaiscience.info The HOMO, acting as an electron donor, is indicative of the molecule's nucleophilic regions, while the LUMO, an electron acceptor, points to electrophilic sites. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and prone to electronic transitions. thaiscience.inforesearchgate.net For aromatic compounds like this compound, the HOMO is typically localized on the electron-rich benzene (B151609) ring and the amide group, while the LUMO is distributed over the carbonyl group and the aromatic ring. DFT calculations are used to determine the energies of these orbitals. nih.govnih.gov

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors This table is based on typical values for similar aromatic amides and serves as an example.

| Descriptor | Symbol | Typical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.15 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 |

| HOMO-LUMO Energy Gap | ΔE | 4.95 |

| Electronegativity | χ | 3.675 |

| Chemical Hardness | η | 2.475 |

| Chemical Softness | S | 0.404 |

| Electrophilicity Index | ω | 2.72 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is colored according to the electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would typically show a significant negative potential (red or yellow) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for electrophilic interaction. researchgate.net The hydrogen atom of the amide group (N-H) would exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack. The aromatic ring presents a complex potential surface, with regions of negative potential above and below the plane of the ring due to the π-electron cloud. researchgate.net

Conformational Analysis and Potential Energy Surfaces of N-propylbenzamides

The flexibility of the N-propyl group in N-propylbenzamides allows the molecule to adopt various conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is achieved by calculating the potential energy surface (PES), which maps the molecule's energy as a function of its geometry, typically by systematically rotating specific dihedral angles. researchgate.net

For N-propylbenzamides, key rotations occur around the C-N amide bond and the C-C bonds of the propyl chain. The PES helps identify the lowest energy (most stable) conformations. Studies on similar N-alkylated amides show that N-methylation can significantly alter conformational preferences and the energy barriers for cis-trans isomerization around the amide bond. researchgate.net The interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding, dictates the shape of the potential energy landscape.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment, such as a solvent. rsc.orgtandfonline.com

Simulating this compound in different solvents (e.g., water, ethanol, chloroform) can reveal how the solvent affects its conformational preferences and dynamic behavior. rsc.orgbiu.ac.il The solvent can influence the stability of different conformers through hydrogen bonding and dielectric effects. researchgate.netmdpi.com For instance, polar solvents might stabilize conformations with a larger dipole moment. These simulations provide a realistic picture of how the molecule behaves in a solution, which is crucial for understanding its properties in biological or chemical systems. nih.gov

Molecular Docking and Binding Interaction Prediction with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). mdpi.com This method is essential in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target. scialert.netresearchgate.netnih.gov

For this compound, docking studies can be performed to predict its binding to various protein targets. dergipark.org.trucsd.edu The process involves placing the ligand in the binding site of the protein and calculating the binding energy for different orientations and conformations. The results are often expressed as a docking score, with lower scores indicating more favorable binding. scialert.net

These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. mdpi.com For example, the carbonyl oxygen of the benzamide group could act as a hydrogen bond acceptor, while the methyl-substituted benzene ring could engage in hydrophobic or π-π interactions. mdpi.com Such studies are critical for understanding the molecule's potential biological activity and for guiding the design of more potent derivatives. vensel.org

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling is a fundamental computational technique used to elucidate the specific non-covalent interactions between a ligand, such as this compound, and its protein target. These interactions, which include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces, are critical determinants of a ligand's binding specificity and affinity. Molecular docking simulations are a primary tool for predicting these interactions. In a typical molecular docking study, the three-dimensional structure of the ligand is placed into the binding site of a protein to identify the most favorable binding geometry.

Table 1: Illustrative Ligand-Protein Interactions for Benzamide Derivatives

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Protein Residue Types |

| Hydrogen Bond | Amide N-H, Amide C=O | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic | Phenyl Ring, Propyl Chain | Leucine, Isoleucine, Valine, Alanine, Phenylalanine, Tryptophan |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| van der Waals | Methyl Group, Propyl Chain | Various aliphatic and aromatic residues |

This table is illustrative and based on common interactions observed for benzamide-class compounds.

Prediction of Binding Affinities and Molecular Recognition Modes

Building upon the interaction profiles, computational methods can also predict the binding affinity of a ligand for its target protein. This is often expressed as a binding energy score, which quantifies the strength of the ligand-protein interaction. A lower binding energy generally indicates a more stable and favorable interaction. Various scoring functions are employed in docking programs to calculate these energies, taking into account the different types of interactions identified during the docking process.

In the absence of direct experimental data for this compound, predictive models based on its structure can be utilized. For example, computational tools can predict its potential to bind to various receptors. One such prediction indicated that N-propylbenzamide is unlikely to bind to the Liver X receptor alpha. nih.gov Such predictions, while needing experimental validation, are valuable for initial screening and hypothesis generation.

Table 2: Predicted Physicochemical Properties of this compound Relevant to Binding

| Property | Predicted Value | Method |

| logP | 2.135 | Crippen Method |

| Water Solubility (log10ws) | -3.13 | Crippen Method |

| Molecular Weight | 177.24 g/mol | --- |

Data sourced from computational predictions. chemeo.com These properties influence how the molecule behaves in a biological system and its potential for interaction with protein binding sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. igi-global.com By identifying the key molecular descriptors that correlate with activity, QSAR models can provide insights into the mechanism of action and be used to predict the activity of new, untested compounds.

QSAR studies on substituted benzamides have highlighted the importance of various physicochemical and structural features in determining their biological effects. nih.gov These studies often involve the calculation of a wide range of molecular descriptors, which can be broadly categorized as electronic, steric, hydrophobic, and topological.

For a hypothetical QSAR study involving this compound and related analogs, the following descriptors would likely be considered:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). The presence of the methyl group (an electron-donating group) on the phenyl ring of this compound would influence these properties.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific shape indices would be important. The size and conformation of the N-propyl group would be a key steric factor.

Hydrophobic Descriptors: Lipophilicity, often represented by logP, is a crucial descriptor as it governs the molecule's ability to cross cell membranes and interact with hydrophobic binding pockets.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.

A QSAR model for a series of N-substituted benzamides might take the general form:

Biological Activity = c₀ + c₁ (Descriptor A) + c₂ (Descriptor B) + ...

Where 'c' represents the coefficients determined through statistical regression analysis. Such a model could reveal, for instance, that an increase in the length of the N-alkyl chain positively correlates with activity up to a certain point, after which steric hindrance becomes a limiting factor. Similarly, the position and electronic nature of substituents on the phenyl ring could be found to be critical for activity. Studies on other substituted benzamides have shown that the presence of electronegative groups at specific positions can significantly enhance biological activity. ijapbc.com

Table 3: Common Molecular Descriptors Used in QSAR Studies of Benzamide Analogs

| Descriptor Class | Example Descriptors | Relevance to this compound |

| Electronic | Dipole Moment, HOMO/LUMO energies | The methyl group influences the electron density of the aromatic ring. |

| Steric | Molecular Volume, Molar Refractivity | The size and shape of the propyl and methyl groups affect binding site complementarity. |

| Hydrophobic | logP, Water Solubility | Governs partitioning into biological membranes and hydrophobic interactions. |

| Topological | Connectivity Indices, Shape Indices | Quantifies the branching and overall topology of the molecule. |

This table is illustrative of descriptors commonly used in QSAR studies of related compounds.

By applying these computational methodologies, a comprehensive theoretical profile of this compound can be constructed, guiding further experimental investigation and the rational design of new analogs with potentially improved biological activities.

Structure Activity Relationship Sar Studies of 4 Methyl N Propylbenzamide Derivatives in Biological Contexts

Impact of N-Propyl Chain Modifications on Molecular Interactions

The N-propyl group of 4-methyl-N-propylbenzamide often plays a crucial role in binding to biological targets, typically by fitting into a hydrophobic pocket of a receptor or enzyme. Modifications to this chain can significantly alter the compound's affinity and efficacy.

Length and Branching Effects of Alkyl Substituents

The length and branching of the N-alkyl substituent are critical parameters that can modulate the biological activity of benzamide (B126) derivatives. The systematic modification of chain length, a process known as homologation, is used to probe the size and nature of binding pockets in target proteins.

Research on various N-alkyl amides and related compounds illustrates the importance of optimal chain length. For instance, in studies of apomorphine analogues, replacing the hydrogen on a nitrogen atom with methyl, ethyl, n-propyl, and n-butyl groups revealed that the n-propyl analogue possessed the best activity, while the slightly longer n-butyl group led to a significant loss of potency. drugdesign.org This suggests the existence of a precisely sized hydrophobic pocket where the n-propyl group fits optimally, while a larger group introduces steric clash or an unfavorable conformation.

Similarly, studies on other classes of molecules have shown that biological activity often increases with alkyl chain length up to a certain point, after which it declines. This parabolic relationship is exemplified in some series where an n-butyl or n-heptyl chain was found to be optimal. drugdesign.org For certain alkyl amines, compounds with a chain length of 11 to 15 carbons are the most active. nih.gov Branching of the alkyl chain also has a significant impact. The introduction of branching, such as replacing an n-propyl group with an isopropyl group, can alter the molecule's conformation and how it presents its pharmacophoric features to the receptor. In a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, the N-isopropyl derivative showed distinct antiproliferative activity, highlighting the influence of branching. mdpi.com In another example, comparing n-butyl and s-butyl substituents on imidazolium salts revealed significant differences in their physical properties and intermolecular interactions, which can translate to differences in biological activity. researchgate.net

The general principle is that the alkyl chain explores hydrophobic regions of the binding site. Increasing the chain length can enhance van der Waals interactions and increase potency. However, once the chain becomes too long or bulky, it can lead to steric hindrance, preventing the molecule from binding correctly, thus reducing activity.

Table 1: Effect of N-Alkyl Chain Modification on Biological Activity in Representative Amide Series Note: This table presents illustrative data from various N-alkyl amide series to demonstrate the principle of chain length and branching effects.

| Parent Compound Class | N-Alkyl Substituent | Observed Activity Trend | Reference |

|---|---|---|---|

| Apomorphine Analogue | -CH₃, -C₂H₅, -n-C₃H₇, -n-C₄H₉ | Peak activity observed with n-propyl (-n-C₃H₇) | drugdesign.org |

| Imidazole Acetic Acid Analogue | -CH₃ to -n-C₆H₁₃ | Optimal activity found with n-butyl (-n-C₄H₉) | drugdesign.org |

| Aliphatic Amine | C₁₁ to C₁₅ alkyl chains | Most active compounds in this range | nih.gov |

Incorporation of Heterocyclic Moieties on the N-Substituent

Replacing the linear N-propyl chain with, or incorporating, a heterocyclic moiety is a common strategy to enhance biological activity. Heterocycles can introduce conformational rigidity, improve binding affinity through additional interactions (e.g., hydrogen bonds, pi-stacking), and modify physicochemical properties like solubility and metabolic stability.

Studies on neuroleptic benzamides have shown that cyclic analogues are often more potent than their linear counterparts. For example, benzamides derived from 1-benzyl-3-aminopyrrolidine were found to be more active than the corresponding linear N-benzylethylenediamine derivatives. nih.gov The cyclic structure of the pyrrolidine ring restricts the conformational freedom of the side chain, which can lock the molecule into a more favorable bioactive conformation for receptor binding. The most potent compound in that study, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, was over 400 times more potent than the linear drug metoclopramide. nih.gov

In another example, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole moiety were synthesized and evaluated for pesticidal activity. nih.gov The heterocyclic system was introduced to act as a bioisostere for other functional groups and was shown to confer significant fungicidal and larvicidal activities. nih.gov This demonstrates that heterocycles can serve as key pharmacophoric elements that interact with the target protein.

Substituent Effects on the 4-Methyl Group and Benzene (B151609) Ring Bioactivity

The substituted benzene ring is a critical component for the biological recognition of this compound derivatives. The nature, position, and size of substituents on the ring can profoundly influence binding affinity and selectivity.

Aromatic Ring Functionalization and its Influence on Binding

Aromatic rings are fundamental structures in many bioactive compounds, contributing to binding through hydrophobic and π-π stacking interactions. rsc.orgresearchgate.net Functionalization of the benzene ring with various substituents can fine-tune these interactions and introduce new ones, such as hydrogen bonds or electrostatic interactions.

In the development of protein kinase inhibitors, a flexible 4-methylbenzamide (B193301) linker was used, preserving an N-(3-trifluoromethyl-phenyl) backbone. nih.gov The trifluoromethyl group on the N-phenyl ring allows the molecule to penetrate deeper into an allosteric pocket, enhancing hydrophobic interactions. nih.gov The 4-methyl group on the benzamide ring can also participate in hydrophobic interactions within the binding site.

Structure-activity relationship studies on benzyl benzamides as CETP inhibitors revealed that hydrophobic interactions on the benzamide ring are essential for biological activity. mdpi.com For example, placing hydrophobic groups at the para-position was found to be favorable. The introduction of electron-withdrawing or electron-donating groups alters the electron density of the aromatic ring, which can influence its interaction with electron-rich or electron-poor domains of the target protein. mdpi.com

Positional Isomerism and Steric Hindrance Analysis

The position of substituents on the benzene ring is crucial and can lead to significant differences in activity between isomers. Substituents can direct binding and activity based on whether they are in the ortho, meta, or para position relative to the amide group.

The directing effect of a substituent influences how the molecule orients itself within a binding pocket. researchgate.net For instance, in a series of substituted benzyl benzamide CETP inhibitors, it was found that a tight binding cleft surrounds the meta-position. mdpi.com Consequently, introducing a bulky bromine atom at the meta-position hindered proper accommodation and reduced activity, whereas a smaller fluorine atom at the same position was better tolerated. mdpi.com This highlights the role of steric hindrance, where the size of a substituent can prevent optimal binding if it clashes with the topology of the receptor site.

Similarly, comparing para- and meta-substituted analogues often reveals a strong preference for one position over the other. In the same study, a para-trifluoromethoxy group (p-OCF₃) gave greater inhibitory activity than two meta-trifluoromethyl groups (m-CF₃), indicating that the binding pocket favorably accommodates a substituent at the para-position. mdpi.com

Table 2: Influence of Aromatic Ring Substitution on CETP Inhibitory Activity of Benzyl Benzamide Derivatives Note: This table is adapted from a study on CETP inhibitors to illustrate the principles of positional isomerism and steric effects.

| Compound ID | Substitution on Benzamide Ring A | Substitution on N-Benzyl Ring B | % Inhibition at 10 µM | Reference |

|---|---|---|---|---|

| 8c | p-OCF₃ | m-F | 78.4 | mdpi.com |

| 8d | p-OCF₃ | m-Br | 58.6 | mdpi.com |

| 8e | p-OCF₃ | p-F | 79.5 | mdpi.com |

| 8j | m,m-di-CF₃ | p-F | 82.2 | mdpi.com |

Amide Linkage Modifications and Their Role in Biological Recognition

The amide bond (-CO-NH-) is a highly stable, planar structure due to resonance, which restricts free rotation and provides a defined geometry. nih.govresearchgate.net It is a key structural feature in countless biological molecules, acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). nih.gov Modifying this linkage through bioisosteric replacement can reveal its importance in binding and can be used to alter a compound's properties.

Bioisosterism involves substituting one group with another that has similar physical or chemical properties. In the context of the amide linkage in benzamide derivatives, several replacements have been studied. A prominent example comes from the development of anthelmintics, where the amide group was found to be critical for nematicide activity. drugdesign.org To probe its role, various bioisosteres were synthesized, including thioamides (-CS-NH-), esters (-CO-O-), and ureas (-NH-CO-NH-). drugdesign.org

The replacement of the carbonyl oxygen with sulfur to form a thioamide is a common modification. Thioamides have different electronic and hydrogen-bonding properties compared to amides. The thioamide NH bond is more acidic and a better hydrogen bond donor, while the thiocarbonyl (C=S) is a weaker hydrogen bond acceptor than the carbonyl (C=O). drugdesign.org In the anthelmintic study, the thioamide and selenoamide analogues were found to be inactive, highlighting the essential role of the carbonyl oxygen's hydrogen-bonding capacity for interaction with key residues (like Trp215 and Tyr96) in the target enzyme, complex II. drugdesign.org This demonstrates that the specific hydrogen bond acceptor pattern of the amide carbonyl is indispensable for biological recognition in this system. drugdesign.org

Isosteric Replacements of the Amide Bond

The amide bond is a fundamental feature of many biologically active molecules, but it can be susceptible to metabolic degradation by proteases, leading to poor pharmacokinetic profiles. Bioisosteric replacement, the substitution of one group with another that has similar physical or chemical properties, is a common strategy to address this issue. nih.govnih.gov This approach aims to improve metabolic stability, membrane permeability, and bioavailability while maintaining or enhancing the desired biological activity. nih.gov

Various functional groups have been investigated as non-classical bioisosteres for the amide bond in benzamide and other scaffolds. These replacements can mimic the planarity and dipole moment of the amide but often exhibit different aromatic, electrostatic, and hydrogen bonding characteristics. nih.gov

Common isosteric replacements for the amide group include:

Thioamides and Selenoamides: The replacement of the amide oxygen with sulfur (thioamide) or selenium (selenoamide) is a classical isosteric substitution. This generally increases lipophilicity with only minor geometric changes. nih.gov In studies on benzamide analogs, thioamide and selenoamide derivatives demonstrated significant biological activity, in some cases superior to the parent amide compound. nih.gov

Ureas: The urea group conserves the hydrogen bond donor and acceptor properties of the amide and can introduce additional hydrogen bonding interactions. It is often used to adjust the spacing between molecular moieties while preserving a planar geometry. nih.gov

Sulfonamides: As a bioisostere, the sulfonamide group can form a stable, three-dimensional network through intermolecular hydrogen bonds (N-H⋯O and C-H⋯O), influencing the crystal packing and molecular conformation. nih.gov

Heterocycles (Oxadiazoles, Triazoles): Heterocyclic rings like 1,2,4-oxadiazoles and triazoles are frequently used as amide isosteres. nih.govnih.gov They can improve metabolic stability and mimic the electronic and conformational properties of the amide bond. The 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers are most commonly employed for this purpose. nih.gov

The following table summarizes the effects of various isosteric replacements on the biological activity of a generic benzamide analog, as demonstrated in studies on anthelmintics.

| Entry | Compound Class | Isosteric Group | Biological Activity (% Motility Reduction) |

| 1 | N-Alkylamide | -CH₂-NH-CO- | No significant activity |

| 2 | Thioamide | -CH₂-NH-CS- | 92% |

| 3 | Selenoamide | -CH₂-NH-CSe- | 100% |

| 4 | Sulfonamide | -CH₂-NH-SO₂- | No significant activity |

| 5 | Urea | -CH₂-NH-CO-NH- | 47% |

| Data derived from studies on benzamide analogs against C. elegans. nih.gov |

Conformational Constraints Imposed by Amide Derivatives

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. The amide bond itself has a significant impact on molecular conformation due to its planar nature and the potential for cis/trans isomerism. In derivatives of this compound, introducing conformational constraints can lock the molecule into a bioactive conformation, thereby increasing its affinity and selectivity for a target.

This can be achieved through several strategies:

Introduction of Bulky Groups: Attaching large chemical groups near the amide bond can restrict rotation and favor a specific conformation. For instance, the crystal structure of 4-methyl-N-(2-methylphenyl)benzamide, a related compound, shows two independent molecules with different dihedral angles between the aromatic rings (48.98° and 57.48°), demonstrating how substituents influence spatial arrangement. nih.gov

Ring Systems: Incorporating the amide bond into a ring system is a powerful way to reduce conformational flexibility.

Bioisosteric Replacement: As discussed previously, isosteric replacements can also impose conformational preferences. Studies on PI3-kinase inhibitors revealed that replacing a flexible N-methyl aniline amide with heterocyclic amide isosteres maintained the necessary aryl substitution but altered the preferred amide conformation, leading to improved potency. nih.gov This highlights that a simple switch from an aryl to an alkyl substituent may not be tolerated if it disrupts the required conformation for biological activity. nih.gov

The combination of bioisosteric substitution and conformational restriction is a key strategy in the design of potent inhibitors based on the 4-methylbenzamide scaffold. nih.gov

Elucidation of Molecular Recognition Mechanisms

Understanding how this compound derivatives interact with their biological targets at a molecular level is essential for rational drug design. This involves elucidating mechanisms such as enzyme inhibition pathways and receptor binding modes.